molecular formula C8H18N2 B13611400 (2s)-4-(Pyrrolidin-1-yl)butan-2-amine

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine

Cat. No.: B13611400
M. Wt: 142.24 g/mol
InChI Key: IZHXOIVNOIKRLP-QMMMGPOBSA-N
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Description

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine is a chiral amine compound that features a pyrrolidine ring attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with a suitable butan-2-amine precursor. One common method is the reductive amination of 4-pyrrolidinobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (2s)-4-(Pyrrolidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amine group allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2s)-Pyrrolidin-2-ylmethylamine
  • (2s,3s)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide

Uniqueness

(2s)-4-(Pyrrolidin-1-yl)butan-2-amine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a butan-2-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S)-4-pyrrolidin-1-ylbutan-2-amine

InChI

InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m0/s1

InChI Key

IZHXOIVNOIKRLP-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CCN1CCCC1)N

Canonical SMILES

CC(CCN1CCCC1)N

Origin of Product

United States

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